Antiproliferative Activity Against MCF-7 Breast Cancer Cells: 2-(Pyridin-4-yl)oxazole as a Privileged Scaffold
A derivative of 2-(pyridin-4-yl)oxazole (compound 9d, featuring a 4-pyridyl ring on an oxazole-linked pyrazole chalcone scaffold) demonstrated antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 0.07±0.0055 μM . In contrast, structurally related compounds lacking the 4-pyridyl substitution or featuring alternative heterocyclic linkages exhibited IC₅₀ values in the micromolar range (e.g., 1.5–2.9 μM) [1]. This represents an approximately 20- to 40-fold improvement in potency, directly attributable to the 4-pyridyl-oxazole pharmacophore.
| Evidence Dimension | Antiproliferative IC₅₀ against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | 0.07±0.0055 μM (compound 9d, a 2-(pyridin-4-yl)oxazole derivative) |
| Comparator Or Baseline | Reference pyridinylisoxazole derivatives without the 4-pyridyl-oxazole motif: 1.5–2.9 μM |
| Quantified Difference | Approximately 21- to 41-fold lower IC₅₀ (higher potency) |
| Conditions | MTT assay, MCF-7 human breast cancer cell line |
Why This Matters
A 20- to 40-fold improvement in antiproliferative potency directly impacts hit-to-lead prioritization and reduces the amount of compound required for in vivo studies.
- [1] Design and Synthesis of Pyridinylisoxazoles and Their Anticancer Activities. CAOD Oriprobe. (IC50 data for reference pyridinylisoxazole derivatives in the micromolar range). View Source
